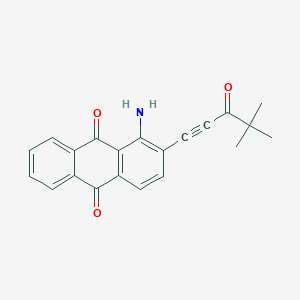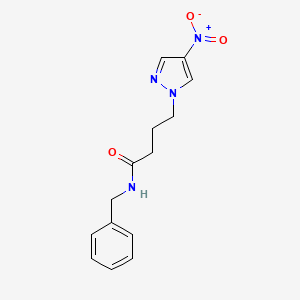
9,10-Anthracenedione, 1-amino-2-(4,4-dimethyl-3-oxo-1-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties. This particular compound features an anthracene backbone with specific functional groups that contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mechanism of Action
The mechanism of action of 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
9,10-anthraquinone: A simpler anthraquinone derivative used in dye production and as a precursor for other compounds.
1-amino-9,10-anthraquinone: Similar in structure but lacks the additional functional groups present in 1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione.
2-aminoanthraquinone: Another anthraquinone derivative with different functional groups and applications.
Uniqueness
1-amino-2-(4,4-dimethyl-3-oxopent-1-yn-1-yl)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
129995-14-8 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-amino-2-(4,4-dimethyl-3-oxopent-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H17NO3/c1-21(2,3)16(23)11-9-12-8-10-15-17(18(12)22)20(25)14-7-5-4-6-13(14)19(15)24/h4-8,10H,22H2,1-3H3 |
InChI Key |
ZXQAYVWEYFIIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11496300.png)
![2-(4-Bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11496312.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}furan-2-carboxamide](/img/structure/B11496316.png)
![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496320.png)
![2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide](/img/structure/B11496326.png)
![5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11496328.png)
![5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496334.png)
![N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide](/img/structure/B11496339.png)
![Benzamide, N-[2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-](/img/structure/B11496353.png)
![4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496363.png)
![5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B11496371.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)
![Ethyl 3,3,3-trifluoro-2-(3-fluorobenzamido)-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11496379.png)

